2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide
Description
2-(1,2-Dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is a synthetic indole-derived acetamide featuring a 1,2-dimethylindole core linked to a 2-oxoacetamide moiety. The indole ring is substituted at the 3-position with a dimethyl group, while the acetamide nitrogen is bonded to a 4-methylbenzyl group. Its structural uniqueness lies in the combination of a dimethylated indole and a para-methyl-substituted benzyl group, which may influence solubility, metabolic stability, and target binding compared to analogs.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-10-15(11-9-13)12-21-20(24)19(23)18-14(2)22(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHLISQDKOXQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Substitution Reactions: The 1,2-dimethyl substitution on the indole ring can be achieved through alkylation reactions using appropriate alkyl halides.
Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the substituted indole with 4-methylbenzylamine and an appropriate acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted indole or amide derivatives.
Scientific Research Applications
Overview
The compound 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is a synthetic organic molecule belonging to the indole derivatives class. Indole derivatives are renowned for their diverse biological activities, making them significant in medicinal chemistry. This compound has garnered attention for its potential applications in various fields, particularly in pharmacology and biochemistry.
Anticancer Activity
Research indicates that compounds similar to 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown percent growth inhibitions (PGIs) of over 75% against multiple cancer types, including ovarian and lung cancers .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to cancer progression and neurodegenerative diseases. Similar compounds have shown the ability to inhibit acetylcholinesterase and other enzymes critical in disease mechanisms .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of various indole derivatives, including 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide . The study reported significant inhibition of cell proliferation in several cancer cell lines, suggesting a promising therapeutic application in oncology .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound and its analogs. The results indicated that these compounds could effectively inhibit key enzymes associated with metabolic disorders and cancer progression, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2-Dimethylindol-3-yl vs. Unsubstituted or Methoxy-Indolyl Groups
- 2-(1H-Indol-3-yl)-N-(4-Methoxyphenyl)-2-Oxoacetamide (): This analog lacks methyl groups on the indole ring but includes a 4-methoxy group on the acetamide-linked phenyl ring. The absence of dimethyl groups on the indole may reduce steric hindrance, allowing better interaction with planar binding sites .
2-(4-Methoxy-1H-Indol-3-yl)-N-(Thiophen-2-Carboxylic-3-yl)-2-Oxoacetamide ():
The 4-methoxy substituent on the indole introduces polarizability, which could enhance hydrogen bonding. However, the dimethyl groups in the target compound may confer greater metabolic stability by blocking oxidative degradation at the indole 1- and 2-positions .
1,2-Dimethylindol-3-yl vs. Isoxazole-Fused Indolyl Groups
- In contrast, the target compound’s dimethylindole group prioritizes hydrophobic interactions.
Variations in the Acetamide-Linked Substituents
4-Methylbenzyl vs. Fluorobenzyl Groups
- N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-Oxoacetamide ():
The fluorine atom on the benzyl group increases electronegativity, favoring hydrogen bonding and improving metabolic stability via reduced CYP450-mediated oxidation. However, the target compound’s 4-methylbenzyl group offers stronger hydrophobic interactions, which may enhance binding to lipophilic pockets .
4-Methylbenzyl vs. Methoxyphenyl Groups
- 2-(1H-Indol-3-yl)-N-(4-Methoxyphenyl)-2-Oxoacetamide ():
The methoxyphenyl group’s electron-donating properties contrast with the electron-neutral methyl group in the target compound. This difference could influence charge-transfer interactions in protein binding or alter solubility profiles .
Activity and Structural Insights
F12016 (N-(2-Acetylphenyl)-2-(1,2-Dimethyl-1H-Indol-3-yl)-2-Oxoacetamide) ():
Despite structural similarity to the target compound, F12016 lacks reported activity. This highlights the critical role of the acetamide-linked group (4-methylbenzyl vs. acetylphenyl), suggesting that steric or electronic mismatches at this position may negate bioactivity .N-Substituted 2-Arylacetamides (): General studies on analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveal that aryl substitutions influence hydrogen-bonding networks and crystal packing. The target compound’s 4-methylbenzyl group likely forms weaker hydrogen bonds compared to electronegative substituents (e.g., Cl, F) but may improve bioavailability through balanced lipophilicity .
Biological Activity
2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is a synthetic organic compound belonging to the indole derivatives class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.36 g/mol
- IUPAC Name : 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide
The biological activity of 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular metabolism.
- Receptor Modulation : It can modulate receptor activities, influencing signaling pathways critical for cellular responses.
- Gene Expression Alteration : The compound may affect transcription factors, thereby regulating gene expression linked to cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : Research indicates that 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide exhibits significant cytotoxicity against various cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. A study reported a growth inhibitory concentration (GI50) of approximately 5.0 µM for HeLa cells and 3.5 µM for MCF-7 cells, suggesting its potential as an anticancer agent .
| Cell Line | GI50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 3.5 |
Mechanistic Insights
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro assays revealed that it inhibits the growth of Gram-positive bacteria effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide, it is useful to compare it with similar indole derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(1-methylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide | Lacks one methyl group on the indole ring | Lower cytotoxicity compared to target compound |
| 2-(1,2-dimethylindol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide | Contains a chlorine atom instead of a methyl group | Altered interaction profiles |
Case Studies
A notable case study involved the synthesis and biological evaluation of this compound in a series of analogs aimed at enhancing selectivity and potency against specific cancer types. The study highlighted that modifications on the phenyl ring significantly influence both activity and selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
